molecular formula C20H34N8O9S4 B12544159 Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine CAS No. 667419-93-4

Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine

Cat. No.: B12544159
CAS No.: 667419-93-4
M. Wt: 658.8 g/mol
InChI Key: DITSMFGVPNNVEJ-BJDJZHNGSA-N
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Description

Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine is a synthetic peptide composed of glycine and cysteine amino acids. This compound is of interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple cysteine residues allows for the formation of disulfide bonds, which can influence the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (L-cysteine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the SPPS process, allowing for the rapid and reproducible synthesis of peptides. Additionally, large-scale purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The cysteine residues in Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine can undergo oxidation to form disulfide bonds. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: Disulfide bonds formed in the peptide can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The thiol groups in cysteine residues can participate in nucleophilic substitution reactions with alkylating agents, leading to the formation of thioether bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, air oxidation.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkylating agents such as iodoacetamide.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of thioether bonds.

Scientific Research Applications

Chemistry

In chemistry, Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine is used as a model compound to study peptide synthesis, folding, and stability. Its unique structure allows researchers to investigate the effects of disulfide bond formation on peptide conformation and reactivity.

Biology

In biological research, this compound is utilized to study protein-protein interactions and enzyme mechanisms. The presence of multiple cysteine residues makes it a valuable tool for investigating redox biology and the role of disulfide bonds in protein function.

Medicine

In medicine, this compound has potential applications in drug delivery and therapeutic development. Its ability to form stable disulfide bonds can be exploited to design peptide-based drugs with enhanced stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of biomaterials and nanotechnology. Its unique properties make it suitable for applications in biosensors, drug delivery systems, and tissue engineering.

Mechanism of Action

The mechanism of action of Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine is primarily related to its ability to form disulfide bonds. These bonds can influence the compound’s stability, conformation, and reactivity. The formation and reduction of disulfide bonds play a crucial role in the compound’s interactions with other molecules and its overall biological activity.

Molecular Targets and Pathways

The molecular targets of this compound include proteins and enzymes that contain cysteine residues. The formation of disulfide bonds can modulate the activity of these proteins and enzymes, affecting various cellular pathways such as redox signaling, protein folding, and enzymatic catalysis.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-cysteinylglycyl-L-cysteine: A shorter peptide with similar disulfide bond-forming capabilities.

    L-cysteinylglycyl-L-cysteinylglycyl-L-cysteine: Another peptide with multiple cysteine residues, but with a different sequence.

    Glycyl-L-cysteinylglycyl-L-cysteinyl-L-cysteine: A peptide with fewer glycine residues, affecting its overall structure and reactivity.

Uniqueness

Glycyl-L-cysteinylglycylglycyl-L-cysteinyl-L-cysteinylglycyl-L-cysteine is unique due to its specific sequence and the presence of multiple cysteine residues. This allows for the formation of multiple disulfide bonds, which can significantly impact its stability, conformation, and reactivity compared to other similar peptides.

Properties

CAS No.

667419-93-4

Molecular Formula

C20H34N8O9S4

Molecular Weight

658.8 g/mol

IUPAC Name

(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C20H34N8O9S4/c21-1-13(29)25-9(5-38)17(33)23-2-14(30)22-3-15(31)26-11(7-40)19(35)28-10(6-39)18(34)24-4-16(32)27-12(8-41)20(36)37/h9-12,38-41H,1-8,21H2,(H,22,30)(H,23,33)(H,24,34)(H,25,29)(H,26,31)(H,27,32)(H,28,35)(H,36,37)/t9-,10-,11-,12-/m0/s1

InChI Key

DITSMFGVPNNVEJ-BJDJZHNGSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)CN)S

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)NC(CS)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)CN)S

Origin of Product

United States

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